molecular formula C14H16N2O4S B061845 Pentanamide, 4,4-dimethyl-N-((4-nitrophenyl)thioxomethyl)-3-oxo- CAS No. 178408-11-2

Pentanamide, 4,4-dimethyl-N-((4-nitrophenyl)thioxomethyl)-3-oxo-

Cat. No. B061845
CAS RN: 178408-11-2
M. Wt: 308.35 g/mol
InChI Key: XBSZINYUSOWIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentanamide, 4,4-dimethyl-N-((4-nitrophenyl)thioxomethyl)-3-oxo- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DTNM, and it has been synthesized using a variety of methods.

Scientific Research Applications

DTNM has been extensively studied for its potential applications in scientific research. One of the most promising applications of DTNM is in the field of cancer research. DTNM has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of DTNM is not fully understood. However, it is believed that DTNM inhibits the activity of enzymes involved in the biosynthesis of fatty acids, which are essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DTNM has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, DTNM has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to modulate the activity of certain enzymes involved in lipid metabolism.

Advantages and Limitations for Lab Experiments

DTNM has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in relatively large quantities. However, there are also some limitations to its use. DTNM is a reactive compound and can be difficult to handle. It is also relatively unstable and can decompose over time.

Future Directions

There are a number of future directions for research on DTNM. One area of research is the development of new cancer therapies based on DTNM. Another area of research is the development of new methods for synthesizing DTNM and related compounds. Additionally, there is a need for further research into the mechanism of action of DTNM and its biochemical and physiological effects.

Synthesis Methods

DTNM can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-nitrobenzyl chloride with 4,4-dimethyl-3-oxopentanenitrile in the presence of a base. This reaction results in the formation of a thioester intermediate, which is then reduced using a reducing agent to yield DTNM.

properties

CAS RN

178408-11-2

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

4,4-dimethyl-N-(4-nitrobenzenecarbothioyl)-3-oxopentanamide

InChI

InChI=1S/C14H16N2O4S/c1-14(2,3)11(17)8-12(18)15-13(21)9-4-6-10(7-5-9)16(19)20/h4-7H,8H2,1-3H3,(H,15,18,21)

InChI Key

XBSZINYUSOWIOB-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CC(=O)NC(=S)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C(=O)CC(=O)NC(=S)C1=CC=C(C=C1)[N+](=O)[O-]

Other CAS RN

178408-11-2

synonyms

4,4-dimethyl-N-(4-nitrobenzenecarbothioyl)-3-oxo-pentanamide

Origin of Product

United States

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